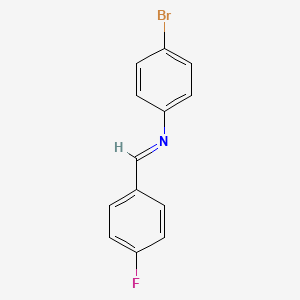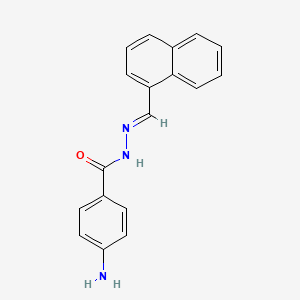
Tetraoctadecylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraoctadecylsilane is a chemical compound with the molecular formula C72H148Si. It is a type of organosilane, which are compounds containing silicon atoms bonded to organic groups. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetraoctadecylsilane can be synthesized through various methods. One common approach involves the reaction of octadecyltrimethoxysilane with tetraethoxysilane in an alkaline medium. Another method involves grafting commercial silica with octadecyltrimethoxysilane, which results in a lower carbon content compared to the sol-gel method .
Industrial Production Methods: Industrial production of this compound typically involves large-scale sol-gel processes due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Tetraoctadecylsilane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the silicon atom and the long alkyl chains.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of silanols or siloxanes, while substitution reactions can produce various halogenated derivatives .
Applications De Recherche Scientifique
Tetraoctadecylsilane has a wide range of applications in scientific research:
Biology: this compound-modified surfaces are used in biological assays and biosensors to enhance sensitivity and specificity.
Medicine: The compound is explored for its potential in drug delivery systems due to its ability to form stable monolayers on various substrates.
Mécanisme D'action
The mechanism by which tetraoctadecylsilane exerts its effects is primarily through the formation of self-assembled monolayers (SAMs) on surfaces. These SAMs are formed by the physical adsorption or covalent bonding of the silane head group to the substrate, stabilized by van der Waals interactions between the alkyl chains . This results in a highly ordered and stable monolayer that can modify the surface properties of the substrate.
Comparaison Avec Des Composés Similaires
Octadecyltrimethoxysilane (OTMS): Similar to tetraoctadecylsilane, OTMS is used to create SAMs on surfaces. it has a different molecular structure and reactivity.
Octadecyltrichlorosilane (OTCS): Another similar compound, OTCS, is also used for surface modification but has different reactivity and stability compared to this compound.
Uniqueness: this compound is unique due to its long alkyl chains and the presence of four octadecyl groups attached to the silicon atom. This structure provides enhanced hydrophobicity and stability compared to other similar compounds .
Propriétés
Formule moléculaire |
C72H148Si |
|---|---|
Poids moléculaire |
1042.0 g/mol |
Nom IUPAC |
tetraoctadecylsilane |
InChI |
InChI=1S/C72H148Si/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-73(70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4/h5-72H2,1-4H3 |
Clé InChI |
DNTNLCLJSMTQPG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[Si](CCCCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




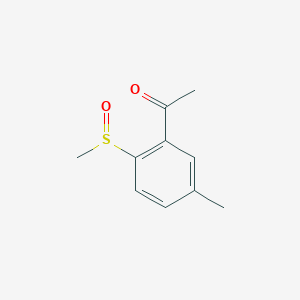
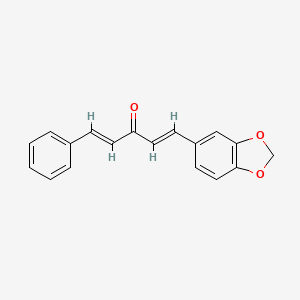
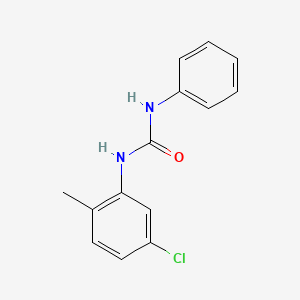
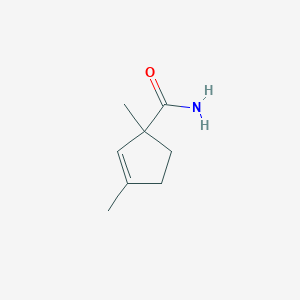

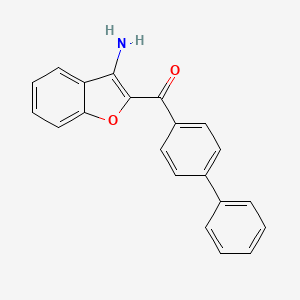
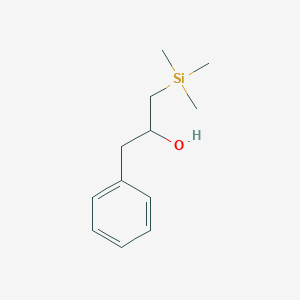
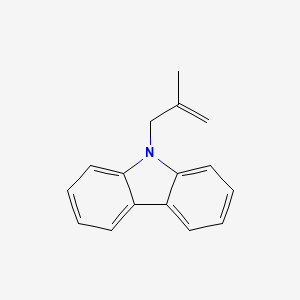
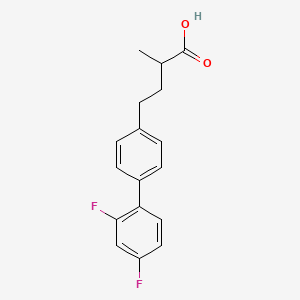
![Dimethyl 5-[(2-methyl-3-nitrobenzoyl)amino]isophthalate](/img/structure/B11956195.png)
